molecular formula C9H10BrN3O B12847937 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one

1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one

Cat. No.: B12847937
M. Wt: 256.10 g/mol
InChI Key: RKGOPLFLMBQTCB-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one typically involves the reaction of 5-bromopyridine with an appropriate imidazolidinone precursor. One common method involves the use of organometallic intermediates, such as Grignard reagents or lithium reagents, to introduce the bromopyridine moiety onto the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of reaction control, safety, and scalability. Continuous flow microreactor technology has been employed to generate highly reactive organometallic intermediates, facilitating the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The imidazolidinone ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one

InChI

InChI=1S/C9H10BrN3O/c1-12-4-5-13(9(12)14)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3

InChI Key

RKGOPLFLMBQTCB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C2=NC=C(C=C2)Br

Origin of Product

United States

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